

(Rac)-E1R Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	(Rac)-E1R	
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An In-depth Analysis of a Novel Positive Allosteric Modulator of the Sigma-1 Receptor

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a compound and its biological target is paramount. This technical guide delves into the structure-activity relationship (SAR) of **(Rac)-E1R**, a racemic mixture of 2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, which has emerged as a significant positive allosteric modulator (PAM) of the sigma-1 receptor. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a promising target for therapeutic intervention in a range of neurological disorders. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols, and the underlying signaling pathways associated with E1R's activity.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of E1R is highly dependent on its stereochemistry. The compound possesses two chiral centers, leading to four possible stereoisomers. Research has demonstrated that the configuration at the C-4 position of the pyrrolidone ring is a critical determinant of the compound's efficacy as a positive allosteric modulator of the sigma-1 receptor. Specifically, isomers with an R-configuration at the C-4 chiral center exhibit greater potency.[1][2]



The table below summarizes the activity of the different stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, highlighting the importance of stereochemistry in its function as a sigma-1 receptor PAM. The potentiation of the sigma-1 receptor agonist PRE-084's effect in the rat vas deferens model serves as the key measure of activity.

Compound/Stereoisomer	Configuration	Relative Potency as a Sigma-1 Receptor PAM
E1R	(4R,5S)	High
Stereoisomer 2	(4S,5R)	Low
Stereoisomer 3	(4R,5R)	High
Stereoisomer 4	(4S,5S)	Low

Table 1: Structure-Activity Relationship of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide Stereoisomers.

Experimental Protocols

The characterization of **(Rac)-E1R** and its analogs has been accomplished through a series of key in vitro and in vivo experiments. The methodologies for these pivotal assays are detailed below.

Sigma-1 Receptor Binding Assay (3H-pentazocine Assay)

This assay is employed to determine the binding affinity of a test compound to the sigma-1 receptor. It is a competitive binding assay where the displacement of a radiolabeled ligand, -- INVALID-LINK---pentazocine, by the test compound is measured.

Methodology:

- Membrane Preparation: Guinea pig brain membranes, which are rich in sigma-1 receptors, are prepared through homogenization and centrifugation.
- Incubation: A fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (e.g., E1R stereoisomers) are incubated with the



prepared membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters, representing the bound --INVALID-LINK---pentazocine, is quantified using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay for Positive Allosteric Modulation (Electrically Stimulated Rat Vas Deferens)

This functional assay assesses the ability of a compound to potentiate the effect of a known sigma-1 receptor agonist.

Methodology:

- Tissue Preparation: The vas deferens is isolated from a male Wistar rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
- Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.
- Agonist Application: The sigma-1 receptor agonist PRE-084 is added to the bath to establish
 a baseline contractile response.
- Test Compound Application: The test compound (e.g., an E1R stereoisomer) is added at various concentrations in the presence of PRE-084.
- Measurement of Contraction: The potentiation of the PRE-084-induced contraction by the
 test compound is measured and quantified. A more significant increase in contraction
 indicates a stronger positive allosteric modulatory effect.[1][2]



Bradykinin-Induced Intracellular Ca²⁺ Concentration ([Ca²⁺]i) Assay

This assay is used to investigate the modulatory effect of E1R on sigma-1 receptor-mediated calcium signaling. The sigma-1 receptor is known to modulate intracellular calcium mobilization.

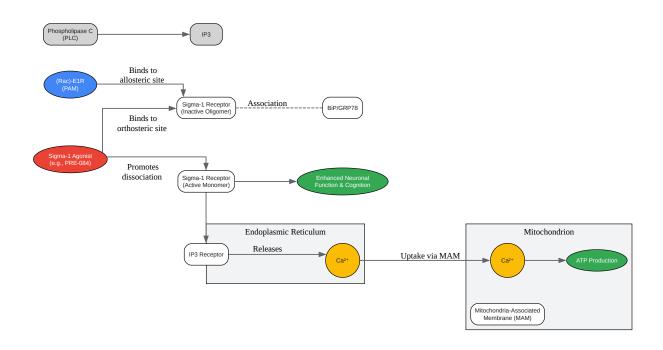
Methodology:

- Cell Culture and Loading: A suitable cell line expressing sigma-1 receptors (e.g., PC12 cells) is cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
- Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence spectrophotometer or a fluorescence microscope.
- Stimulation: Bradykinin, a peptide that induces intracellular calcium release, is added to the cells.
- Test Compound Application: The effect of the test compound (E1R) on the bradykinininduced calcium response is assessed by pre-incubating the cells with the compound before bradykinin stimulation.
- Data Analysis: The potentiation of the bradykinin-induced increase in intracellular calcium concentration by E1R is quantified. This enhancement is indicative of the positive allosteric modulation of the sigma-1 receptor's function in calcium signaling.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **(Rac)-E1R** research.

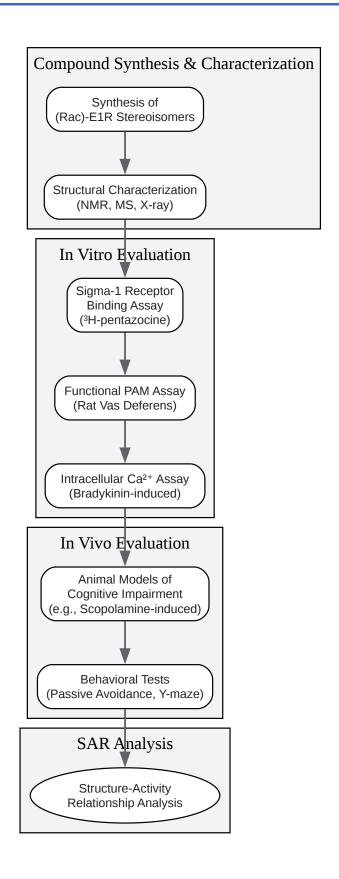




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Caption: Sigma-1 Receptor Signaling Pathway Modulated by E1R.





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Caption: Experimental Workflow for (Rac)-E1R SAR Studies.



In conclusion, the structure-activity relationship of **(Rac)-E1R** highlights the critical role of stereochemistry in its function as a positive allosteric modulator of the sigma-1 receptor. The (4R)-configured stereoisomers, particularly (4R,5S)-E1R, demonstrate superior activity in potentiating sigma-1 receptor function. The experimental protocols outlined provide a robust framework for the continued investigation of E1R and its analogs. The elucidation of its modulatory role in sigma-1 receptor-mediated calcium signaling offers a promising avenue for the development of novel therapeutics for a variety of neurological and psychiatric disorders. This technical guide serves as a foundational resource for professionals engaged in the intricate process of drug discovery and development in this exciting therapeutic area.

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